6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chromene Core Formation: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored for its potential to be developed into a pharmaceutical drug for treating various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Coumarin derivatives: Compounds with a chromene core that exhibit various biological activities.
Benzopyran derivatives: Compounds with a structure similar to the chromene core of the target compound.
Uniqueness
6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combined indole and chromene structures, which confer distinct biological activities and potential therapeutic applications . Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19ClN2O4/c1-12-16(17-11-15(28-2)4-5-19(17)25-12)7-8-24-21(26)18-10-13-9-14(23)3-6-20(13)29-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26) |
InChI Key |
AXBIAGUOOHQMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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